molecular formula C12H15N3O B12089690 5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine CAS No. 1177298-59-7

5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12089690
CAS No.: 1177298-59-7
M. Wt: 217.27 g/mol
InChI Key: NKPLIYIQCGQQOL-UHFFFAOYSA-N
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Description

5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions.

  • Introduction of the 4-Isopropylbenzyl Group: : The 4-isopropylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable oxadiazole precursor with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl position, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, especially if the compound shows activity against specific biological targets.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine would depend on its specific interactions with molecular targets. Generally, oxadiazoles can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The 4-isopropylbenzyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazol-2-amine: Similar structure but with a phenyl group instead of a 4-isopropylbenzyl group.

    5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine: Similar structure with a 4-methylbenzyl group.

    5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine: Similar structure with a 4-chlorobenzyl group.

Uniqueness

5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the 4-isopropylbenzyl group, which can influence its chemical reactivity and biological activity. This group may enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to other similar compounds.

Properties

CAS No.

1177298-59-7

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-[(4-propan-2-ylphenyl)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C12H15N3O/c1-8(2)10-5-3-9(4-6-10)7-11-14-15-12(13)16-11/h3-6,8H,7H2,1-2H3,(H2,13,15)

InChI Key

NKPLIYIQCGQQOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(O2)N

Origin of Product

United States

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